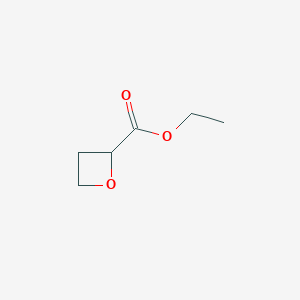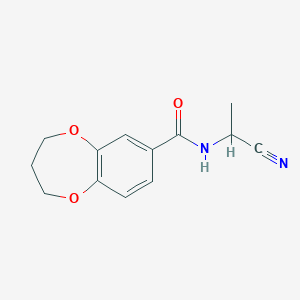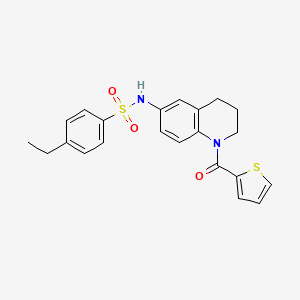
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Fluoroquinolones are synthesized by incorporating of fluorine atoms at C-6 and other positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties and opens new prospects in clinical treatment of infections .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques viz. IR, 1 H and 13 C NMR, and mass spectrometry . One compound was also characterized by the single crystal X-ray analysis .Chemical Reactions Analysis
Fluoroquinolones possess a high antibacterial activity due to their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mécanisme D'action
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above .
Mode of Action
This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is likely to have good oral bioavailability . Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of fluoroquinolones to DNA gyrase . The efficacy of the compound can also be affected by bacterial resistance mechanisms, such as the production of efflux pumps or mutations in the target enzyme .
Orientations Futures
The future directions in the field of fluoroquinolones involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form ethyl 4-methyl-3-oxobutanoate. This intermediate is then reacted with 2-fluoroaniline to form ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, which is subsequently reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "2-fluoroaniline", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 4-methyl-3-oxobutanoate.", "Step 2: Reaction of ethyl 4-methyl-3-oxobutanoate with 2-fluoroaniline in the presence of a catalyst to form ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Reaction of ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of a base to form Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1251595-97-7 |
Formule moléculaire |
C20H19FN2O3 |
Poids moléculaire |
354.381 |
Nom IUPAC |
ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Clé InChI |
XKWDINMBABJKKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![Ethyl 4-[(3-ethyl-4-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2921814.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)

![2-[(4-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2921819.png)
![2-amino-1-(2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B2921822.png)




![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)
![5-[(6-Hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2921830.png)
![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)
